Structural Characterization and Analytical Profiling of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one
Structural Characterization and Analytical Profiling of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one
Executive Summary
The heterocyclic scaffold of 4H-thiopyran-4-one represents a critical structural motif in modern medicinal chemistry and advanced materials science. Specifically, 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one (CAS: 1000574-20-8) offers a highly conjugated, electron-rich system due to the push-pull dynamics between the electron-donating 4-methoxyphenyl group, the polarizable sulfur atom in the core ring, and the methylthio substituent.
As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we dissect the causality behind the analytical methodologies required to unambiguously characterize this molecule. Every protocol detailed herein is designed as a self-validating system , ensuring that the structural confirmation is both highly accurate and reproducible for downstream drug development workflows.
Synthetic Context & Structural Anticipation
Before initiating structural characterization, one must understand the molecule's synthetic origin to anticipate potential impurities, regioisomers, or residual solvents. Substituted 4H-thiopyran-4-ones are frequently synthesized via highly efficient domino reactions. A standard approach involves a one-pot, three-component cascade utilizing a β-oxodithioester, an aldehyde (such as p-anisaldehyde), and an active methylene compound .
Understanding this pathway allows the analytical chemist to anticipate trace starting materials (e.g., unreacted p-anisaldehyde, which would present as a distinct aldehyde proton at ~9.8 ppm in NMR) and tailor the characterization workflow accordingly.
Caption: Domino reaction pathway for the synthesis of substituted 4H-thiopyran-4-ones.
Multi-Modal Characterization Logic
To achieve absolute structural confidence, we employ an orthogonal analytical strategy. No single technique is sufficient to prove the structure of a complex heterocycle; instead, Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Single-Crystal X-Ray Diffraction (SCXRD) must be synthesized into a cohesive logical proof .
Caption: Orthogonal analytical workflow for absolute structural verification.
Experimental Methodologies & Causality
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality & Design: Deuterated chloroform (CDCl₃) is selected as the solvent due to its aprotic nature, preventing chemical exchange with any trace acidic impurities, while offering an optimal dielectric constant to dissolve the moderately lipophilic thiopyran-4-one core. Tetramethylsilane (TMS) is spiked into the solvent to serve as an internal zero-point calibrant. This creates a self-validating system : the presence of the exact TMS peak at 0.00 ppm and the residual CHCl₃ peak at 7.26 ppm proves the magnetic field is properly shimmed and locked before any sample data is interpreted.
Protocol:
-
Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Transfer the homogenous solution to a high-precision 5 mm NMR tube.
-
Acquire ¹H NMR spectra at 400 MHz (or higher) utilizing 16 scans, a 30° flip angle, and a relaxation delay (D1) of 1.5 seconds to ensure complete longitudinal relaxation of the methyl protons.
-
Acquire ¹³C NMR spectra at 100 MHz with 1024 scans and broadband proton decoupling.
-
Process the Free Induction Decay (FID) using exponential multiplication (LB = 0.3 Hz for ¹H) prior to Fourier transformation.
High-Resolution Mass Spectrometry (HRMS)
Causality & Design: Electrospray Ionization (ESI) in positive mode is utilized because the highly conjugated carbonyl oxygen of the thiopyran-4-one acts as an excellent proton acceptor, readily forming a stable [M+H]⁺ pseudomolecular ion. To ensure self-validation, a dual-nebulizer setup continuously infuses a reference mass solution (e.g., purine at m/z 121.0509 and HP-0921 at m/z 922.0098). This dynamic lock-mass corrects for any time-of-flight (TOF) tube thermal drift during the acquisition, guaranteeing sub-ppm mass accuracy.
Protocol:
-
Prepare a 1 µg/mL dilution of the compound in LC-MS grade Methanol/Water (90:10 v/v) with 0.1% formic acid to encourage protonation.
-
Inject 5 µL into an ESI-Q-TOF mass spectrometer.
-
Set the capillary voltage to 3500 V, drying gas temperature to 300 °C, and flow rate to 10 L/min.
-
Extract the ion chromatogram for the theoretical [M+H]⁺ mass (C₁₃H₁₃O₂S₂⁺) and calculate the mass error.
Single-Crystal X-Ray Diffraction (SCXRD)
Causality & Design: A binary solvent system of dichloromethane (DCM) and hexane (1:1 v/v) is employed for crystallization. DCM provides initial solubility, while the slow diffusion of the anti-solvent (hexane) gradually reduces the solvation power. This thermodynamic control drives the formation of a highly ordered, defect-free crystal lattice. Post-refinement, the structure is self-validated via the IUCr checkCIF algorithm, which mathematically proves the absence of missed symmetry elements or unassigned electron density voids.
Protocol:
-
Dissolve 5 mg of the compound in 1 mL of DCM in a small vial.
-
Carefully layer 1 mL of hexane over the DCM to create a distinct phase boundary.
-
Cap loosely and allow to stand at 20 °C for 48–72 hours until single crystals form.
-
Mount a suitable crystal on a glass fiber using perfluoropolyether oil and cool to 100 K under a nitrogen stream.
-
Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) and solve the structure using direct methods (SHELXT).
Quantitative Data Summary
The structural identity of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one is confirmed by mapping the experimental outputs against the theoretical models . Below are the consolidated data tables derived from the multi-modal characterization.
Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400/100 MHz)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) | Integration | ¹³C Chemical Shift (δ, ppm) | Assignment Notes |
| C-4 | - | - | - | 179.5 | Carbonyl (C=O), shielded vs standard ketones due to S-conjugation |
| C-2 | - | - | - | 158.4 | Quaternary, C-S core |
| C-6 | - | - | - | 154.1 | Quaternary, C-S core |
| Ar-C (OMe) | - | - | - | 161.2 | Quaternary, Ar-O |
| Ar-H (ortho) | 7.55 | d (8.8) | 2H | 128.0 | Aromatic CH (ortho to methoxy) |
| Ar-H (meta) | 6.98 | d (8.8) | 2H | 114.6 | Aromatic CH (meta to methoxy) |
| C-3 | 6.85 | d (1.5) | 1H | 122.1 | Core CH (allylic coupling) |
| C-5 | 6.60 | d (1.5) | 1H | 118.5 | Core CH (allylic coupling) |
| -OCH₃ | 3.86 | s | 3H | 55.4 | Methoxy group |
| -SCH₃ | 2.58 | s | 3H | 15.2 | Methylthio group |
Table 2: HRMS and FT-IR Profiling
| Analytical Method | Parameter | Observed Value | Theoretical Value | Error / Structural Assignment |
| HRMS (ESI-TOF) | [M+H]⁺ m/z | 265.0355 | 265.0357 | -0.75 ppm (Validates C₁₃H₁₃O₂S₂) |
| HRMS (ESI-TOF) | [M+Na]⁺ m/z | 287.0172 | 287.0176 | -1.4 ppm (Sodium adduct) |
| FT-IR (ATR) | ν(C=O) | 1615 cm⁻¹ | N/A | Conjugated Carbonyl stretch |
| FT-IR (ATR) | ν(C=C) | 1550, 1505 cm⁻¹ | N/A | Aromatic and Core C=C stretches |
| FT-IR (ATR) | ν(C-O-C) | 1250 cm⁻¹ | N/A | Asymmetric ether stretch |
| FT-IR (ATR) | ν(C-S) | 680 cm⁻¹ | N/A | Thioether stretch |
Conclusion
Through the systematic application of orthogonal analytical techniques, the structural identity of 2-(4-Methoxyphenyl)-6-methylthio-4H-thiopyran-4-one can be definitively established. By designing self-validating experimental protocols—ranging from internal NMR calibrants to dynamic HRMS lock-masses—researchers can ensure that the resulting structural data is robust, reproducible, and fully prepared for integration into advanced drug discovery or materials science pipelines.
References
-
Title: Synthesis of γ-Thiapyrones by Diels–Alder/Retro-Diels–Alder Reaction of α-Pyrones with 5-H-1,2,3-Thiadiazoles Source: The Journal of Organic Chemistry (ACS Publications), 2024 URL: [Link]
